molecular formula C8H7N3O B014680 p-Azidoacetophenone CAS No. 20062-24-2

p-Azidoacetophenone

Cat. No.: B014680
CAS No.: 20062-24-2
M. Wt: 161.16 g/mol
InChI Key: HYRIDYFBEXCCIA-UHFFFAOYSA-N
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Description

1-(4-Azidophenyl)ethanone is an organic compound characterized by the presence of an azide group attached to a phenyl ring, which is further connected to an ethanone group

Scientific Research Applications

1-(4-Azidophenyl)ethanone has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Azidophenyl)ethanone can be synthesized through the diazotization of p-aminoacetophenone followed by treatment with sodium azide. The process involves the following steps:

The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium intermediate and ensure a high yield of the azide product.

Industrial Production Methods

While specific industrial production methods for 1-(4-Azidophenyl)ethanone are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure safety and efficiency on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(4-Azidophenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Thermal Decomposition: Typically carried out under controlled heating conditions.

    Cycloaddition: Requires the presence of alkynes and often a catalyst, such as copper(I) salts.

    Substitution: Involves reagents like nitric acid for nitration or halogens for halogenation.

Major Products

    Nitrene Intermediates: Formed during thermal decomposition.

    Triazoles: Formed during cycloaddition reactions.

    Substituted Phenyl Ethanones: Formed during electrophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Azidophenyl)ethanone
  • 1-(3-Azidophenyl)ethanone
  • 4-Azidobenzaldehyde

Uniqueness

1-(4-Azidophenyl)ethanone is unique due to the position of the azide group on the para position of the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to its ortho and meta counterparts, the para-substituted compound often exhibits different reactivity patterns and product distributions in chemical reactions .

Properties

IUPAC Name

1-(4-azidophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)7-2-4-8(5-3-7)10-11-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRIDYFBEXCCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403438
Record name 1-(4-azidophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20062-24-2
Record name 1-(4-azidophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-azidophenyl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-(4-Azidophenyl)ethanone in the synthesis of the described isatin conjugated 4-azidopyrazoline derivatives?

A1: 1-(4-Azidophenyl)ethanone serves as a crucial starting material in the multi-step synthesis of the isatin conjugated 4-azidopyrazoline derivatives. [] The synthesis begins with the diazotization of p-aminoacetophenone, followed by a reaction with sodium azide to yield 1-(4-Azidophenyl)ethanone. This compound then undergoes a series of reactions, including Claisen-Schmidt condensation, pyrazoline formation, and finally, condensation with isatin, to produce the target compounds. Therefore, 1-(4-Azidophenyl)ethanone plays a vital role as a molecular scaffold upon which the final, more complex structures are built.

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